molecular formula C14H21NO5S B127917 MethylN-butylsulfonyl-L-p-hydroxyphenylalanine CAS No. 142374-01-4

MethylN-butylsulfonyl-L-p-hydroxyphenylalanine

Cat. No. B127917
M. Wt: 315.39 g/mol
InChI Key: OVZMVOAGMUTQIB-ZDUSSCGKSA-N
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Description

“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” is a chemical compound with the molecular formula C14H21NO5S . It is used for proteomics research .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” has a molecular weight of 315.39 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Pathogenesis of Cognitive Dysfunction in Phenylketonuria

This review discusses the pathogenesis of cognitive dysfunction in untreated PKU, where a deficiency in phenylalanine hydroxylase leads to elevated blood phenylalanine levels and severe mental retardation. Despite dietary treatments that prevent mental retardation, cognitive outcomes remain suboptimal. The review focuses on the effects of disturbed large neutral amino acid transport from blood to brain on cerebral neurotransmitter and protein synthesis. Although definitive roles of these processes in PKU pathogenesis are not fully understood, they substantially influence clinical outcomes (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Trends in Lignin Modification

A comprehensive assessment of lignin configuration in transgenic and mutant plants highlights the effects of genetic and mutational manipulations on monolignol biosynthesis and its downstream effects on organized lignin assembly in various cell types. This review illustrates how carbon allocation to different monolignol pools is determined by phenylalanine availability and specific enzyme activities, with significant implications for vascular integrity and plant growth (Anterola & Lewis, 2002).

Current Potential Health Benefits of Sulforaphane

Sulforaphane, a compound with a broad range of biological effects, including antioxidant and anti-inflammatory properties, is discussed in terms of its health benefits and potential chemopreventive agent against various diseases. This study reviews recent research on the biological and pharmacological activities of sulforaphane, offering insights into its applications in scientific research (Kim & Park, 2016).

Advances in Nutritional and Pharmacological Management of Phenylketonuria

This review discusses advances in the management of PKU, focusing on new nutritional and pharmacological treatment options, including glycomacropeptide and large neutral amino acids. It emphasizes the need for novel therapeutic strategies for PKU management to maintain lifelong low phenylalanine concentrations (Ney, Blank, & Hansen, 2013).

Environmental Epigenetics and Genome Flexibility

This review consolidates findings on environmentally induced adverse effects on 5-hydroxymethylcytosine patterns in mammalian genomes, exploring the molecular mechanisms underlying these alterations and their impact on genetic dysfunction. It highlights DNA hydroxymethylation as a sensitive biosensor for harmful environmental factors, underscoring its role in epigenetically mediated genome flexibility (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020).

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMVOAGMUTQIB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451905
Record name MethylN-butylsulfonyl-L-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MethylN-butylsulfonyl-L-p-hydroxyphenylalanine

CAS RN

142374-01-4
Record name MethylN-butylsulfonyl-L-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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